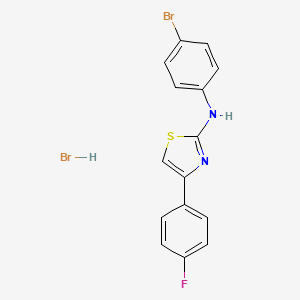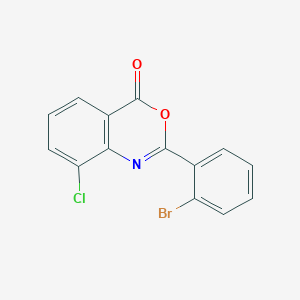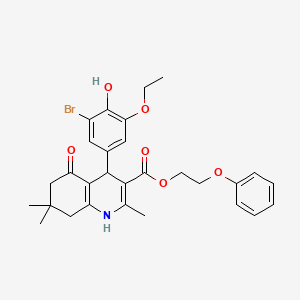![molecular formula C19H22N2O4S B5183973 N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMG 837 belongs to the class of sulfonylurea receptor agonists and has been shown to have a positive impact on glucose metabolism in preclinical studies.
作用機序
AMG 837 exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta cells. This binding leads to the closure of the KATP channel, which then results in depolarization of the beta cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
AMG 837 has been shown to have several biochemical and physiological effects. In preclinical studies, AMG 837 has been shown to improve glucose-stimulated insulin secretion, enhance glucose uptake in peripheral tissues, and improve glucose tolerance. Additionally, AMG 837 has been shown to reduce fasting glucose levels and improve beta cell function in animal models.
実験室実験の利点と制限
One of the advantages of using AMG 837 in lab experiments is its specificity for the SUR1 subunit of the KATP channel. This specificity allows for the selective activation of insulin secretion in pancreatic beta cells, making it an ideal tool for studying the mechanisms of insulin secretion. However, one of the limitations of using AMG 837 in lab experiments is its potential toxicity. While AMG 837 has been shown to be well-tolerated in preclinical studies, its safety profile in humans is not yet fully understood.
将来の方向性
There are several potential future directions for AMG 837 research. One potential direction is the development of more potent and selective sulfonylurea receptor agonists for the treatment of type 2 diabetes mellitus. Additionally, further studies are needed to fully understand the safety profile of AMG 837 in humans and to determine its potential therapeutic applications in the treatment of other metabolic disorders. Finally, studies are needed to determine the long-term effects of AMG 837 on glucose metabolism and insulin secretion.
合成法
AMG 837 can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydride and allyl bromide to obtain the final product, N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
科学的研究の応用
AMG 837 has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Several studies have shown that AMG 837 improves glucose-stimulated insulin secretion and enhances glucose uptake in peripheral tissues. Additionally, AMG 837 has been shown to improve glucose tolerance and reduce fasting glucose levels in animal models.
特性
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-12-20-19(22)14-21(16-6-5-7-17(13-16)25-3)26(23,24)18-10-8-15(2)9-11-18/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGRNFPSRQJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)
![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide](/img/structure/B5183926.png)

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)

![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)
